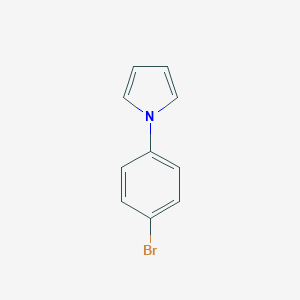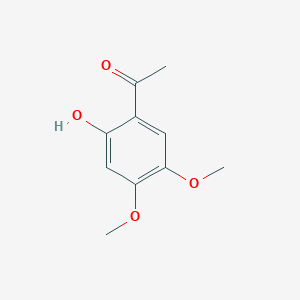
3-Cyclobutene-1,2-dione, 3,4-bis(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutene-1,2-dione, 3,4-bis(methylthio)-, also known as Dibenzothiophene Sulfone (DBTS), is an organic compound with the molecular formula C12H10O2S2. It is commonly used in scientific research for its unique properties and potential applications.
作用機序
DBTS is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the production of reactive oxygen species (ROS), which can cause cellular damage.
Biochemical and Physiological Effects:
DBTS has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models, as well as to have antimicrobial activity against various pathogens.
実験室実験の利点と制限
One of the main advantages of using DBTS in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, it can be difficult to work with due to its low solubility in water and other common solvents.
将来の方向性
There are several potential future directions for research on DBTS. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, DBTS is a unique and promising compound with a wide range of potential applications in scientific research. Its properties and potential benefits make it an interesting candidate for further study and development.
合成法
DBTS can be synthesized through a variety of methods, including the reaction of dibenzothiophene with sulfur dioxide and oxygen, or the reaction of dibenzothiophene with sulfuric acid and hydrogen peroxide. The latter method is commonly used due to its simplicity and efficiency.
科学的研究の応用
DBTS has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs.
特性
| 54131-97-4 | |
分子式 |
C6H6O2S2 |
分子量 |
174.2 g/mol |
IUPAC名 |
3,4-bis(methylsulfanyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3 |
InChIキー |
VUQDDHLQBBTHIC-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)C1=O)SC |
正規SMILES |
CSC1=C(C(=O)C1=O)SC |
| 54131-97-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
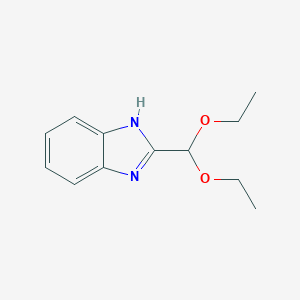
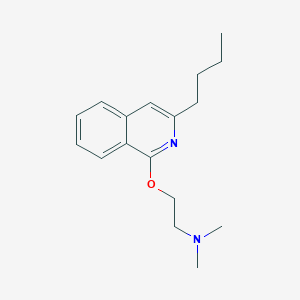
![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)
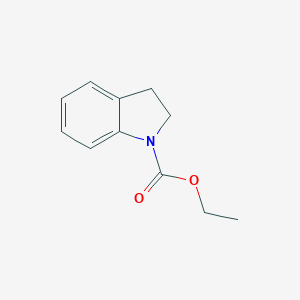
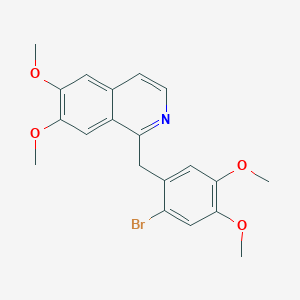



![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
